1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a thioether linkage, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with an appropriate imidazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to certain enzymes and receptors, while the thioether linkage and imidazole ring contribute to its overall stability and reactivity. These interactions can lead to the modulation of various biological processes, making it a compound of interest for drug development .
Comparison with Similar Compounds
Similar Compounds
2-((2-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole: This compound shares a similar fluorobenzyl and thioether structure but differs in the core heterocyclic ring.
1-(2-fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine: Another compound with a fluorobenzyl group, but with different functional groups and biological activities.
Uniqueness
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2OS/c1-9(16)15-7-6-14-12(15)17-8-10-4-2-3-5-11(10)13/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXVUSOKODKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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